molecular formula C19H17NO B112585 3-[4-(Benzyloxy)phenyl]aniline CAS No. 400744-34-5

3-[4-(Benzyloxy)phenyl]aniline

Cat. No.: B112585
CAS No.: 400744-34-5
M. Wt: 275.3 g/mol
InChI Key: GIXZFAHSEBOTTN-UHFFFAOYSA-N
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Description

“3-[4-(Benzyloxy)phenyl]aniline” is a chemical compound with the molecular formula C19H17NO . It is used in pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring attached to an aniline (NH2) group and a benzyloxy (C6H5OCH2) group .

Scientific Research Applications

Synthesis and Biological Evaluation

A study explored the synthesis of novel quinazolin derivatives, including compounds containing N-phenyl aniline like 3-[4-(Benzyloxy)phenyl]aniline. These compounds were evaluated for cytotoxic activity against human carcinoma cell lines, showing significant inhibition for HePG2, MCF7, and A549 cell lines (El‐serwy et al., 2016).

Study on Synthesis Reactions

Another research investigated the reaction paths for the synthesis of benzoxazine compounds, identifying key intermediates such as N-hydroxymethyl aniline derived from aniline, crucial in the synthesis process (Zhang et al., 2015).

Quantum Theoretical Calculations

Research focused on quantum theoretical calculations and spectroscopic investigations of new azomethine dyes, where this compound played a role in the molecular structures of these dyes. The study had implications for optical applications (Shahab et al., 2017).

Catalyst for Synthesis of Benzamide Derivatives

A study utilized this compound-related compounds in the synthesis of benzamide derivatives. The synthesized compounds showed potential antibacterial and antifungal activities (Ighilahriz-Boubchir et al., 2017).

Melamine-Based Dendrimers

Research involved the use of this compound in the synthesis of melamine-based dendrimers. These dendrimers showed potential for self-assembling into homogeneously packed spherical nano-aggregates (Morar et al., 2018).

Synthesis and Antimicrobial Activity

Another study involved the synthesis of quinazolinone derivatives from this compound-related compounds, revealing their antimicrobial activity (Habib et al., 2013).

Mechanism of Nitrobenzene Reduction

A research investigated the reduction of nitrobenzene to aniline over a Pt catalyst, providing insights into reaction mechanisms and the adsorption of phenyl groups, which is significant for catalysis (Sheng et al., 2016).

Mechanism of Action

Target of Action

The primary target of 3-[4-(Benzyloxy)phenyl]aniline is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation, EGFR initiates a signal transduction cascade that results in DNA synthesis and cell proliferation .

Mode of Action

This compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction involves the coupling of two chemically differentiated fragments with the help of a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound’s action affects the EGFR signaling pathway , which plays a crucial role in the regulation of cell proliferation, survival, differentiation, and apoptosis . The compound’s interaction with EGFR can lead to the inhibition of the receptor’s kinase activity, thereby disrupting the signaling pathway and potentially leading to the inhibition of cancer cell proliferation .

Result of Action

The compound has been found to exhibit anticancer activity . For instance, it has been reported to have high cytotoxicity in breast cancer cells and low cytotoxicity in normal cells . The compound causes ATP depletion and apoptosis of breast cancer MDA-MB-231 cells and triggers reactive oxygen species (ROS)-dependent caspase 3/7 activation .

Properties

IUPAC Name

3-(4-phenylmethoxyphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c20-18-8-4-7-17(13-18)16-9-11-19(12-10-16)21-14-15-5-2-1-3-6-15/h1-13H,14,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXZFAHSEBOTTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391721
Record name 3-[4-(Benzyloxy)phenyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400744-34-5
Record name 3-[4-(Benzyloxy)phenyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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